2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione
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Overview
Description
2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione is a chemical compound with a unique structure that includes an amino group, a methyl group, and a thiazolidine-1,1-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of 5-amino-2-methylphenol with thiazolidine-1,1-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted thiazolidine-1,1-dione compounds. These products can be further utilized in various chemical and biological applications.
Scientific Research Applications
2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiazolidine-1,1-dione moiety can interact with enzymes and receptors. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or activation, and can result in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione include:
- 5-Amino-2-methylphenol
- Thiazolidine-1,1-dione derivatives
- 2-Amino-5-methylphenol
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-8-3-4-9(11)7-10(8)12-5-2-6-15(12,13)14/h3-4,7H,2,5-6,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOAWOGRUCCIFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2CCCS2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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